2-(3,4-dichlorophenyl)pyrazine
Description
2-(3,4-Dichlorophenyl)pyrazine is a heterocyclic aromatic compound featuring a pyrazine ring substituted at the 2-position with a 3,4-dichlorophenyl group. Its molecular formula is C₁₀H₆Cl₂N₂, with a molecular weight of 225.08 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazine derivatives, particularly in modulating receptor binding and metabolic stability .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKCKLHDJRAHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CN=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine Derivatives with Varied Substituents
2-Chloro-3,5-diphenylpyrazine
- Molecular Formula : C₁₆H₁₁ClN₂
- Key Features : Chlorine at position 2 and phenyl groups at positions 3 and 5.
- Comparison: The absence of a dichlorophenyl group reduces electron-withdrawing effects compared to 2-(3,4-dichlorophenyl)pyrazine.
5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Molecular Formula : C₁₀H₅ClN₄O
- Key Features : Fused oxadiazole-pyrazine system with a 4-chlorophenyl group.
- Comparison: The fused oxadiazole ring enhances electron deficiency, increasing reactivity toward nucleophilic attack. However, the 4-chlorophenyl group (vs.
Heterocyclic Compounds with 3,4-Dichlorophenyl Groups
Ethyl 2-[2-(3,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetate
- Molecular Formula: C₁₃H₁₁Cl₂NO₂S
- Key Features : Thiazole ring with a 3,4-dichlorophenyl substituent.
- Comparison : The thiazole’s sulfur atom introduces polarizability and hydrogen-bonding capacity, contrasting with the pyrazine’s nitrogen-rich structure. This compound’s ester group enhances metabolic susceptibility compared to the parent pyrazine .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- Molecular Formula : C₂₃H₂₀Cl₂N₄S
- Key Features: Piperazine and thienopyrimidine moieties with 3,4-dichlorophenyl.
- Comparison: The piperazine ring improves water solubility, while the thienopyrimidine system allows for extended π-conjugation. The dichlorophenyl group here enhances sigma receptor binding, a property shared with 2-(3,4-dichlorophenyl)pyrazine in receptor modulation studies .
Piperazine Derivatives
1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine
- Molecular Formula : C₁₃H₁₇Cl₂N₃
- Key Features : Ethyl-linked 3,4-dichlorophenyl group to a methylpiperazine.
- Comparison : The ethyl spacer increases conformational flexibility, aiding in receptor interactions. This compound acts as a sigma receptor antagonist, suggesting that the dichlorophenyl group in 2-(3,4-dichlorophenyl)pyrazine may similarly influence receptor binding .
Data Table: Key Properties and Bioactivities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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